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molecular formula C8H16O3 B1597028 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane CAS No. 3663-46-5

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Cat. No. B1597028
M. Wt: 160.21 g/mol
InChI Key: MBENEXSAQJBPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927195B2

Procedure details

In a three-necked flaks, 1,1,1-tris(hydroxymethyl)ethane (200 g) and 2,2-dimethoxypropane (260 g) were suspended in acetone (150 g), one droplet of concentrated sulfuric acid was added thereto at 0° C., and then the mixture was stirred for 2 hours. The temperature was changed back to a room temperature, and the mixture was stirred for 2 hours. After acetone was distilled off, a fraction obtained at 70° C. under reduced pressure (1.7 mmHg) was collected to obtain (1,4,4-trimethyl-3,5-dioxanyl)methane-1-ol (192 g).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4].CO[C:11](OC)([CH3:13])[CH3:12].S(=O)(=O)(O)O>CC(C)=O>[CH3:4][C:3]1([CH2:7][OH:8])[CH2:5][O:6][C:11]([CH3:13])([CH3:12])[O:1][CH2:2]1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
OCC(C)(CO)CO
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
150 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C., and then the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was changed back to a room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After acetone was distilled off
CUSTOM
Type
CUSTOM
Details
a fraction obtained at 70° C. under reduced pressure (1.7 mmHg)
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC(OC1)(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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